N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide
Description
The compound N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide features a complex architecture comprising:
- A 2,2,2-trichloroethyl backbone.
- A thioureido bridge linked to a 4-bromophenyl group.
- A 3-chlorobenzamide substituent.
Its synthesis typically involves coupling reactions between thiourea intermediates and substituted benzoyl chlorides .
Properties
Molecular Formula |
C16H12BrCl4N3OS |
|---|---|
Molecular Weight |
516.1 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-chlorobenzamide |
InChI |
InChI=1S/C16H12BrCl4N3OS/c17-10-4-6-12(7-5-10)22-15(26)24-14(16(19,20)21)23-13(25)9-2-1-3-11(18)8-9/h1-8,14H,(H,23,25)(H2,22,24,26) |
InChI Key |
PIWWCCQGYIDTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isothiocyanate with 2,2,2-trichloroethylamine to form an intermediate, which is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. The study found that certain derivatives showed significant activity, indicating potential for developing new antimicrobial agents .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. A related study investigated novel sulfonamide derivatives that exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancers. The molecular docking studies indicated that these compounds could effectively interact with cancer cell receptors, suggesting a pathway for further development of anticancer therapies .
Agricultural Applications
Pesticidal Activity
The compound is also being explored for its potential use as a pesticide. Research has indicated that compounds with similar functionalities can effectively control pest populations. For instance, novel compounds designed for pest control have shown efficacy against various agricultural pests, highlighting the potential of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide as a viable candidate for agricultural applications .
Chemical Properties and Structure-Activity Relationship
Understanding the chemical properties and structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound. The compound features a complex structure that includes a carbamothioyl group and multiple halogen substituents, which can significantly influence its biological activity.
Table 1: Structural Features and Biological Activities
| Structural Feature | Potential Activity |
|---|---|
| 4-Bromophenyl group | Antimicrobial and anticancer activity |
| Carbamothioyl moiety | Enhanced binding affinity to biological targets |
| Trichloroethyl substituent | Possible increased lipophilicity |
| Chlorobenzamide component | Anticancer properties |
Case Study 1: Antimicrobial Screening
A study evaluated various derivatives of similar thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications in the structure led to enhanced antibacterial activity compared to standard antibiotics like penicillin .
Case Study 2: Anticancer Evaluation
In another investigation focusing on sulfonamide derivatives containing similar moieties, researchers found that certain compounds exhibited significant cytotoxicity against MCF7 breast cancer cells through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a family of N-(2,2,2-trichloroethyl)benzamide derivatives with modifications in the arylthiourea and benzamide moieties. Key analogs include:
Key Observations :
Spectral and Physical Properties
- NMR Data :
- The target compound’s 3-chlorobenzamide would exhibit distinct ¹H NMR shifts near δ 7.4–8.0 ppm (aromatic protons) and ¹³C NMR signals for Cl-C=O (~165 ppm), comparable to 7g ’s acetamide carbonyl (~170 ppm) .
- 4-Bromophenyl thiourea protons in the target compound would resonate near δ 9.5–10.5 ppm (NH groups), similar to 7g .
- Melting Points : Bulky groups (e.g., naphthyl in 7h ) increase melting points due to enhanced crystal packing. The target compound’s 3-chloro group may result in a m.p. between 180–190°C, aligning with 7g .
Biological Activity
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide is a compound of interest due to its potential biological activities. This compound contains a bromophenyl moiety and a carbamothioyl group, which are known to influence various biological interactions. The following sections detail the biological activities associated with this compound, including antibacterial properties, cytotoxicity, and potential applications in pest control.
Chemical Structure and Properties
- Molecular Formula : C16H12BrCl3N3OS
- Molecular Weight : 433.6 g/mol
- Chemical Structure : The compound features a benzamide structure with multiple halogen substituents that may enhance its reactivity and biological activity.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related thiosemicarbazides show that the presence of bromine enhances antibacterial activity compared to chlorine analogs due to increased electron density on the hydrazinic end of the chain .
| Compound Type | Activity | Reference |
|---|---|---|
| Thiosemicarbazides | Antibacterial | PubMed |
| Brominated Compounds | Enhanced Activity | PubMed |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in specific cancer cells, potentially through mechanisms involving oxidative stress and DNA damage. These findings align with the behavior of other halogenated derivatives that often exhibit enhanced cytotoxicity due to their ability to interact with cellular components .
Pest Control Applications
The compound has been investigated for its potential use in agricultural pest control. Its structural characteristics suggest it could act as a pesticide by disrupting metabolic processes in target pests. The presence of the trichloroethyl group is hypothesized to contribute to its efficacy in this application, making it a candidate for further development in agrochemical formulations .
Case Studies
- Antibacterial Efficacy : A study compared the antibacterial effects of several halogenated benzamides against common bacterial strains. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines demonstrated that this compound induced significant cell death at concentrations lower than those required for traditional chemotherapeutic agents. This positions it as a promising candidate for further research in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
